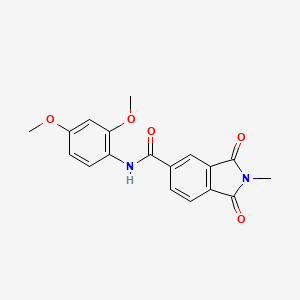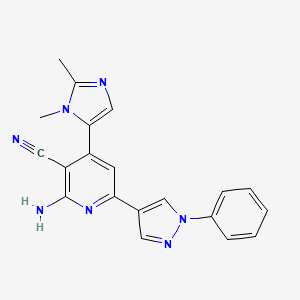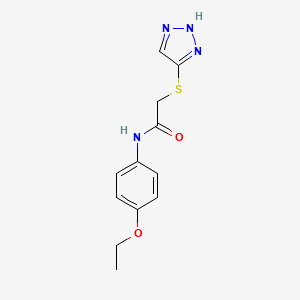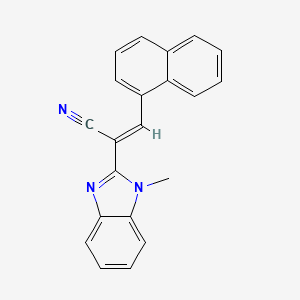
N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide, also known as CPT, is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. CPT belongs to the class of compounds known as camptothecins, which are known to inhibit the activity of DNA topoisomerase I, an enzyme involved in DNA replication and transcription.
Mecanismo De Acción
The anticancer activity of N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide is thought to be due to its ability to inhibit the activity of DNA topoisomerase I. This enzyme is involved in the unwinding of DNA during replication and transcription, and inhibition of its activity leads to the accumulation of DNA strand breaks and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to exhibit a number of other biochemical and physiological effects. For example, N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit the activity of the enzyme phosphodiesterase, which is involved in the breakdown of cyclic AMP. This inhibition leads to an increase in intracellular levels of cyclic AMP, which can have a number of physiological effects, including the relaxation of smooth muscle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is that it exhibits potent anticancer activity against a wide range of cancer cell lines. In addition, N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to exhibit synergistic effects when used in combination with other anticancer agents. However, one limitation of using N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is that it can be difficult to synthesize and purify, which can limit its availability for research purposes.
Direcciones Futuras
There are a number of potential future directions for research on N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide. One area of research could focus on the development of more efficient synthesis methods for N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide, which could increase its availability for research purposes. Another area of research could focus on the development of new derivatives of N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide with improved anticancer activity and reduced toxicity. Finally, research on the mechanisms of action of N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide and its derivatives could provide insights into the development of new anticancer agents with novel mechanisms of action.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with methylamine, followed by the reaction of the resulting imine with phthalic anhydride. The final step involves the reduction of the resulting isoindolinecarboxamide with lithium aluminum hydride.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide exhibits potent cytotoxic activity against a wide range of cancer cell lines, including those derived from lung, breast, colon, and ovarian cancers. In addition, N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to exhibit synergistic effects when used in combination with other anticancer agents, such as cisplatin and doxorubicin.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-20-17(22)12-6-4-10(8-13(12)18(20)23)16(21)19-14-7-5-11(24-2)9-15(14)25-3/h4-9H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPPFPDGQIYSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-methyl-2-[1-(tetrahydro-3-thienyl)-1H-imidazol-2-yl]phenyl}-1H-pyrazole](/img/structure/B5440379.png)
![7-(imidazo[1,2-b]pyridazin-3-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5440381.png)
![N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5440390.png)

![4-(2-methyl-1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5440411.png)
![2,4-di-tert-butyl-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5440414.png)

![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(pyridin-3-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5440428.png)
![3-(3-methoxyphenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole](/img/structure/B5440438.png)
![2-(3-methoxybenzyl)-4-[2-(4H-1,2,4-triazol-4-yl)isonicotinoyl]morpholine](/img/structure/B5440442.png)

![4-benzyl-5-[1-(4-methyl-2-pyrimidinyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5440466.png)

![2-{[3-cyano-4-(2-furyl)-7-(2-furylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}acetamide](/img/structure/B5440472.png)